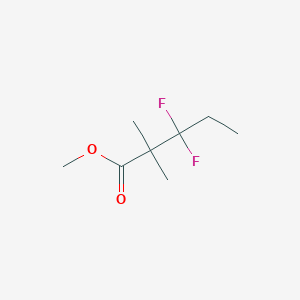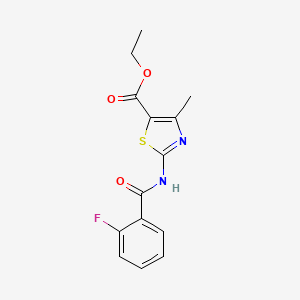![molecular formula C15H14Cl2N2O2 B2970197 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide CAS No. 1111576-77-2](/img/structure/B2970197.png)
3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide” is a chemical compound. It contains a total of 29 bonds; 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine . It has a total of 28 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .
Molecular Structure Analysis
The molecular structure of a compound like this can be elucidated using techniques such as single-crystal X-ray diffraction . The compound’s molecular geometry and vibrational frequencies can be calculated using the DFT/ (B3LYP) method with a 6-311++ G (d, p) basis set . The HOMO–LUMO energy gap can also be determined .科学的研究の応用
Synthesis and Chemical Properties
A study by Horikawa et al. (2001) discusses the practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate from 2,6-dichloro-3-trifluoromethylpyridine, which can be related to the synthesis process of compounds like 3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide. This research underlines the importance of regioselectivity and the conversion of certain groups in the synthesis process (Horikawa, Hirokawa, & Kato, 2001).
Another study by Hirokawa et al. (2000) details the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety that could be associated with similar compounds. The synthesis involves specific reactions and regioselectivity, highlighting the complexity of producing related pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).
Potential Pharmacological Applications
The compound MK-1064, which is structurally related to this compound, was synthesized and studied for its potential as a PET radioligand for imaging of the orexin-2 receptor. This study by Gao et al. (2016) suggests the potential of such compounds in medical imaging and receptor study (Gao, Wang, & Zheng, 2016).
Schroeder et al. (2009) discovered a compound, BMS-777607, which is a selective and orally efficacious inhibitor of the Met kinase superfamily. The synthesis and pharmacological application of this compound might provide insights into the potential therapeutic uses of similar pyridine derivatives (Schroeder et al., 2009).
Polymer and Material Science Applications
The research by Gofman et al. (2010) on polyamides derived from 2-(4-aminophenyl)-5-aminopyridine, which might share structural similarities with this compound, indicates the use of such compounds in the development of macromolecular ligands and the study of their properties (Gofman, Goikhman, Podeshvo, Eliseeva, Bol’bat, Abalov, & Yakimanskiĭ, 2010).
Chang and Liou (2008) explored aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, which could be analogous to the compound . This study provides an insight into the electrochromic properties and potential applications in material science (Chang & Liou, 2008).
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction involves the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The suzuki–miyaura coupling reaction, which this compound may be involved in, results in the formation of carbon–carbon bonds .
Action Environment
The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-19(9-10-4-3-5-11(8-10)21-2)15(20)14-12(16)6-7-13(17)18-14/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZGRHCJBDEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)
![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)
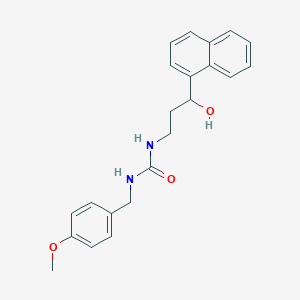
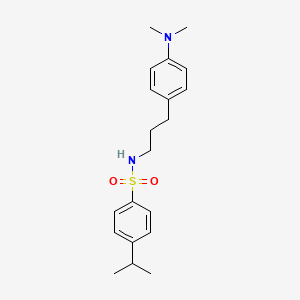
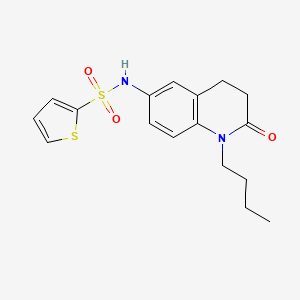
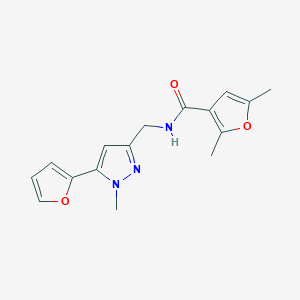

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)
